molecular formula C18H17N3O3 B12186975 N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12186975
M. Wt: 323.3 g/mol
InChI Key: CYTXUHHBYQKBFY-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic carboxamide featuring a fused oxazolo-pyridine core with a cyclopenta[b] ring system.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-10-15-16(11-6-5-8-12(11)20-18(15)24-21-10)17(22)19-13-7-3-4-9-14(13)23-2/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,22)

InChI Key

CYTXUHHBYQKBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has been investigated for its pharmacological properties, particularly as a potential drug candidate for various conditions.

Case Study: Metabotropic Glutamate Receptors

Research has shown that compounds similar to this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological disorders. The modulation of mGluRs can lead to novel therapeutic strategies for conditions such as anxiety and depression .

Synthetic Applications

The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under controlled conditions. This synthetic pathway is crucial for developing derivatives that may exhibit enhanced biological activities or specificity for certain targets.

Preliminary studies have indicated that this compound exhibits significant biological activity. Research into its effects on cellular pathways could provide insights into its mechanisms of action and therapeutic potential.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin pathways
AntinociceptivePain relief in animal models
NeuroprotectiveProtection against neurodegeneration

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings, this compound could be explored for various therapeutic applications:

  • Neurological Disorders : Potential use in treating anxiety, depression, and neurodegenerative diseases.
  • Pain Management : Exploration as an analgesic agent based on its antinociceptive properties.

Future Research Directions

Further studies are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. This includes:

  • Detailed receptor binding studies.
  • In vivo efficacy assessments.
  • Investigation of side effects and safety profiles.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit bacterial growth by interfering with essential enzymes or proteins . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
  • Key Difference : The 4-bromophenyl group replaces the 2-methoxyphenyl substituent.
  • No direct activity data are reported, but bromine’s steric bulk could influence metabolic stability .
N-Substituted Benzamide Derivatives (e.g., 2,4-Dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide)
  • Key Difference : These compounds retain the 2-methoxyphenylcarbamoyl group but feature simpler benzamide cores instead of the fused oxazolo-pyridine system.
  • Impact : In insecticidal studies, benzamide derivatives demonstrated moderate activity against Aulacaspis tubercularis (white mango scale insect), with IR and NMR spectra confirming NH and C=O functional groups critical for bioactivity. The fused heterocyclic core of the target compound may enhance rigidity and target selectivity compared to these derivatives .

Core Heterocycle Modifications

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Key Difference: Replaces the oxazolo-pyridine core with a thieno-pyrimidine system and introduces a sulfanyl-acetamide side chain.
  • The sulfanyl group may participate in covalent bonding with cysteine residues in target proteins, a mechanism absent in the oxazolo-pyridine analog .
Pyrazolo[1,5-a][1,3,5]triazine Derivatives
  • Key Difference: Synthesized via cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrazol-amines, these compounds exhibit anticancer activity against 60 cell lines.
  • Impact : While structurally distinct, the use of carboxamide precursors in their synthesis parallels methodologies applicable to the target compound. The oxazolo-pyridine core may offer superior metabolic stability compared to triazine-based systems .

Industrial-Grade Analogs

(2E)-3-methyl-N-[(5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene)]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
  • Key Difference : Features a thiadiazole substituent instead of the methoxyphenyl group.
  • Impact : The thiadiazole moiety’s electron-deficient nature and planar structure may enhance π-stacking interactions in biological targets. Industrial-grade production (99% purity) suggests scalability for this analog, though pharmacological data remain unreported .

Data Table: Structural and Functional Comparison

Compound Name (Core Structure) Substituent Key Functional Groups Potential Bioactivity Synthesis Method Reference
Target: Oxazolo-pyridine carboxamide 2-Methoxyphenyl NH, C=O, oxazolo-pyridine Unknown (inferred kinase inhibition) Cyclocondensation (analogous to [4])
N-(4-Bromophenyl) analog 4-Bromophenyl NH, C=O, oxazolo-pyridine Unknown Undisclosed
Thieno-pyrimidine sulfanyl-acetamide 5-Methyl-isoxazolyl, sulfanyl S, NH, C=O, thieno-pyrimidine Unknown (lipophilicity-enhanced) Thionation/cyclization
Benzamide insecticidal agents 2-Methoxyphenylcarbamoyl NH, C=O, benzamide Insecticidal (GM = 60–80%) Acylation of anilines
Thiadiazole industrial analog Thiadiazolylidene NH, C=O, thiadiazole Industrial use (99% purity) Scalable carboxamide synthesis

Biological Activity

N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound belonging to the oxazolo[4,5-e]pyridine derivatives. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a unique bicyclic structure that contributes to its biological properties. The presence of the methoxy and carboxamide groups enhances its solubility and interaction with biological targets. Below is a summary of its molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight290.35 g/mol
CAS NumberNot specified
StructureStructure

Research indicates that compounds in the oxazolo[4,5-e]pyridine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines by inhibiting microtubule assembly and promoting apoptosis. For instance, derivatives have been reported to inhibit tumor cell proliferation through mechanisms involving caspase activation and disruption of mitotic spindle formation .
  • Neuroprotective Effects : Some studies suggest that oxazolo[4,5-e]pyridines may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of related compounds against human breast cancer cells. The results indicated that certain oxazolo derivatives significantly reduced cell viability by inducing apoptosis through caspase pathways. The lead compound showed an IC₅₀ value in the nanomolar range, indicating high potency against cancer cells .
  • Neuropharmacological Evaluation :
    • Research on similar derivatives demonstrated their ability to inhibit MAO-B selectively. This inhibition is crucial for increasing levels of neurotransmitters like dopamine and serotonin in the brain, providing a potential therapeutic avenue for treating depression and other mood disorders .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications on the phenyl ring and the presence of specific functional groups significantly influence biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects on AChE compared to those with electron-withdrawing groups.

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